molecular formula C14H11ClN2O2S2 B2429109 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-03-9

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2429109
CAS No.: 325987-03-9
M. Wt: 338.82
InChI Key: WYBAQCPIMOXNFH-UHFFFAOYSA-N
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Description

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the benzothiazole moiety, along with the thiophene ring, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves a multi-step process:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid, which is chlorinated using thionyl chloride to introduce the chloro group.

    Coupling Reaction: The final step involves coupling the chlorinated thiophene derivative with the ethoxy-substituted benzothiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amides or amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, its anti-inflammatory activity is mediated by the inhibition of COX enzymes, which are involved in the biosynthesis of prostaglandins. The benzothiazole moiety interacts with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits unique properties due to the specific positioning of the chloro and ethoxy groups, which influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.

Properties

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBAQCPIMOXNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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